tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydro-2H-pyran ring, a pyrazinecarboxylate group, and a tert-butyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-cyanotetrahydro-2H-pyran-4-YL)-tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-cyano-tetrahydro-2H-pyran-4-ylcarbamate with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, Raney Nickel, strong oxidizing agents, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amine derivatives, while oxidation reactions can produce oxidized functional groups.
Scientific Research Applications
tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-cyanotetrahydro-2H-pyran-4-YL)-tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-cyano-tetrahydro-2H-pyran-4-ylcarbamate
- Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness
tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-(4-cyanooxan-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-14(2,3)21-13(19)17-6-8-18(9-7-17)15(12-16)4-10-20-11-5-15/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIKHIULRLIYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOCC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678895 | |
Record name | tert-Butyl 4-(4-cyanooxan-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569652-93-3 | |
Record name | tert-Butyl 4-(4-cyanooxan-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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